(4-(4-Bromophenyl)morpholin-2-yl)methanamine
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Overview
Description
(4-(4-Bromophenyl)morpholin-2-yl)methanamine is an organic compound with the molecular formula C11H15BrN2O It is a derivative of morpholine, a heterocyclic amine, and contains a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Bromophenyl)morpholin-2-yl)methanamine typically involves the reaction of 4-bromobenzaldehyde with morpholine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Bromophenyl)morpholin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-(4-Bromophenyl)morpholin-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(4-Bromophenyl)morpholin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(Morpholin-2-yl)methanamine: A similar compound without the bromophenyl group.
1-[(2S)-4-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine: Contains a pyrazolopyridine skeleton instead of a bromophenyl group.
1-[(2S)-4-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine: Contains a phenylpyridine skeleton instead of a bromophenyl group.
Uniqueness
(4-(4-Bromophenyl)morpholin-2-yl)methanamine is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15BrN2O |
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Molecular Weight |
271.15 g/mol |
IUPAC Name |
[4-(4-bromophenyl)morpholin-2-yl]methanamine |
InChI |
InChI=1S/C11H15BrN2O/c12-9-1-3-10(4-2-9)14-5-6-15-11(7-13)8-14/h1-4,11H,5-8,13H2 |
InChI Key |
WLIDWIDLDKNNQO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C2=CC=C(C=C2)Br)CN |
Origin of Product |
United States |
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